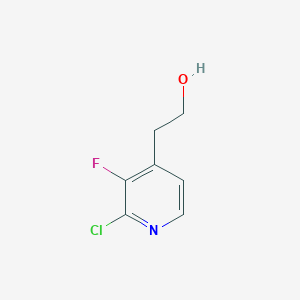

2-(2-Chloro-3-fluoropyridin-4-yl)ethanol

Description

Properties

IUPAC Name |

2-(2-chloro-3-fluoropyridin-4-yl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClFNO/c8-7-6(9)5(2-4-11)1-3-10-7/h1,3,11H,2,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHINIDQZYFLYIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1CCO)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-3-fluoropyridin-4-yl)ethanol typically involves the reaction of 2-chloro-3-fluoropyridine with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques like distillation or recrystallization to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors. The product is then purified using industrial-scale distillation or chromatography techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-3-fluoropyridin-4-yl)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) are used under basic conditions.

Major Products

Oxidation: Formation of 2-(2-Chloro-3-fluoropyridin-4-yl)acetaldehyde or 2-(2-Chloro-3-fluoropyridin-4-yl)acetic acid.

Reduction: Formation of 2-(2-Chloro-3-fluoropyridin-4-yl)ethylamine.

Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a bioactive agent in the development of pharmaceuticals. Research indicates that derivatives of chlorinated and fluorinated pyridines exhibit significant antimicrobial and anticancer activities. For example, studies have demonstrated that compounds similar to 2-(2-Chloro-3-fluoropyridin-4-yl)ethanol possess activity against methicillin-resistant Staphylococcus aureus, suggesting their utility in treating resistant bacterial infections .

Agrochemicals

In agricultural science, this compound serves as a building block for the synthesis of agrochemicals. Its fluorinated derivatives are particularly valuable due to their enhanced biological activity and stability in environmental conditions. The increasing demand for fluorinated agrochemicals highlights the importance of such compounds in sustainable agriculture practices.

Material Science

Fluorinated compounds like this compound are also explored in material science for their unique properties. They can be utilized in the development of advanced materials with specific thermal and mechanical properties. The incorporation of fluorine into polymers can significantly enhance their resistance to solvents and thermal degradation.

Case Study 1: Antimicrobial Activity

A study published in ACS Publications investigated the antimicrobial properties of various fluorinated pyridines, including derivatives similar to this compound. The results indicated that these compounds exhibited significant antibacterial activity against a range of pathogens, suggesting their potential role in developing new antibiotics .

Case Study 2: Cancer Therapeutics

Research conducted on the inhibition of B-cell lymphoma 6 (BCL6), an oncogenic driver in diffuse large B-cell lymphoma, highlighted the role of pyridine derivatives in cancer therapy. The study optimized various compounds for their efficacy as BCL6 inhibitors, demonstrating the therapeutic potential of such heterocycles in oncology .

Comparative Analysis Table

Mechanism of Action

The mechanism of action of 2-(2-Chloro-3-fluoropyridin-4-yl)ethanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity towards certain targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key pyridine derivatives structurally related to 2-(2-Chloro-3-fluoropyridin-4-yl)ethanol:

Key Observations:

- Reactivity : Chlorine and fluorine substituents activate the pyridine ring for nucleophilic substitution or cross-coupling reactions. For example, boronic acid derivatives (e.g., 2-chloro-3-fluoropyridine-4-boronic acid) are used in Suzuki-Miyaura couplings .

- Synthetic Utility: The iodine-substituted analogue (2-Chloro-4-iodopyridin-3-yl)methanol is employed in metal-catalyzed cross-couplings due to the lability of the iodine atom .

Physicochemical and Spectral Data

- Melting Points: While direct data for this compound is unavailable, structurally similar pyridine derivatives with nitro or bromo substituents exhibit melting points between 268–287°C, suggesting moderate thermal stability .

- Spectroscopy: 1H NMR: Expected signals for ethanol protons (δ ~3.6–4.0 ppm for -CH2OH and δ ~1.2 ppm for -CH2CH2OH) and pyridine ring protons (δ ~7.0–8.5 ppm) . IR: Peaks for -OH (~3200–3500 cm⁻¹) and C-Cl/F bonds (~700–800 cm⁻¹) .

Biological Activity

2-(2-Chloro-3-fluoropyridin-4-yl)ethanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic implications, supported by relevant data tables and case studies.

The chemical structure of this compound features a pyridine ring with chlorine and fluorine substituents, contributing to its unique reactivity and biological interactions. Its molecular formula is CHClFNO.

Antiparasitic Activity

Research indicates that compounds related to this compound exhibit potent activity against Plasmodium falciparum, the causative agent of malaria. A study reported that derivatives with similar structures showed an EC value of 80 nM, highlighting their potential as antimalarial agents .

Table 1: In Vitro Potency Against P. falciparum

| Compound | EC (nM) | Binding Affinity (ΔT) |

|---|---|---|

| 2 | 80 | High |

| 6 | 180 | Moderate |

Antichlamydial Activity

Another significant aspect of the biological activity of this compound is its potential antichlamydial effects. Compounds structurally related to this compound have been shown to selectively inhibit Chlamydia trachomatis with moderate activity, suggesting a pathway for developing new treatments for chlamydial infections .

Table 2: Antichlamydial Activity Data

| Compound | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| ACP1a | 64 |

| ACP1b | 16 |

The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes and pathways within target organisms. For instance, in the case of P. falciparum, it has been suggested that the compound may inhibit calcium-dependent protein kinases, essential for the parasite's survival and replication .

Case Studies

-

Antimalarial Efficacy : In a study using a mouse model infected with P. berghei, compounds similar to this compound demonstrated significant reductions in parasitemia when administered at doses of 50 mg/kg .

Table 3: In Vivo Efficacy Data in P. berghei Model

Compound Reduction in Parasitemia (%) Plasma Concentration (ng/mL) Compound A 44 1660 Compound B 34 1460 - Toxicity Assessments : Toxicity studies suggest that derivatives of this compound are generally non-toxic or slightly toxic based on LD values, indicating a favorable safety profile for further development .

Q & A

Q. What are the common synthetic routes for 2-(2-Chloro-3-fluoropyridin-4-yl)ethanol, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : The synthesis typically involves halogenated pyridine intermediates. A key route is the coupling of 2-chloro-3-fluoro-4-substituted pyridines (e.g., iodopyridines) with ethanol derivatives via transition-metal catalysis. For example, Suzuki-Miyaura coupling using Pd catalysts with boronic ester intermediates can introduce the ethanol moiety . Optimization includes:

- Temperature : Reactions often proceed at 80–100°C to balance reactivity and side-product formation.

- Catalyst Loading : Pd(PPh₃)₄ (1–2 mol%) with ligand systems (e.g., XPhos) improves regioselectivity .

- Purification : Column chromatography with gradients of ethyl acetate/hexane (1:4 to 1:2) isolates the product (typical yields: 60–75%) .

Table 1 : Synthetic Routes and Yields

| Precursor | Catalyst System | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 2-Chloro-3-fluoro-4-iodopyridine | Pd(PPh₃)₄/XPhos | 72 | >98% |

| 3-Bromo-6-morpholinylpyridine | CuI/1,10-phenanthroline | 65 | 95% |

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign signals using deuterated solvents (CDCl₃ or DMSO-d₆). The ethanol -OH proton appears as a broad singlet (~δ 2.5 ppm), while pyridine protons resonate between δ 7.5–8.5 ppm .

- Mass Spectrometry (HRMS) : ESI+ mode confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 191.03) .

- X-ray Crystallography : Single-crystal analysis resolves stereoelectronic effects; SHELX software refines structures with R-factor < 0.05 .

Advanced Research Questions

Q. How can regioselectivity challenges during halogenation of the pyridine ring be addressed?

- Methodological Answer : Fluorine and chlorine substituents direct electrophilic substitution. Computational modeling (DFT at B3LYP/6-311+G(d,p)) predicts C-4 as the most reactive site due to electron-withdrawing effects of halogens. Experimental validation involves:

- Competitive Reactions : Compare reactivity of 3-fluoro vs. 2-chloro substituents in nitration or bromination.

- Kinetic Studies : Monitor intermediates via in-situ IR to identify rate-determining steps .

Contradictions between computational and experimental results (e.g., unexpected C-5 substitution) may arise from solvent polarity or steric hindrance, necessitating iterative optimization .

Q. How can contradictions in NMR data (e.g., split signals for fluorine-coupled protons) be resolved?

- Methodological Answer : Fluorine’s high spin-½ nucleus causes splitting in ¹H NMR (e.g., -CH₂OH adjacent to F). Strategies include:

- Decoupling Experiments : Use ¹⁹F decoupling to simplify multiplet patterns.

- Variable Temperature NMR : Observe dynamic effects (e.g., hydrogen bonding) that broaden -OH signals at lower temperatures.

- COSY/NOESY : Correlate coupling interactions to confirm spatial proximity of F and ethanol groups .

Q. What computational approaches predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Molecular Electrostatic Potential (MEP) Maps : Identify electron-deficient regions (e.g., C-2 due to Cl) prone to SNAr reactions.

- Fukui Indices : Calculate nucleophilic (ƒ⁻) and electrophilic (ƒ⁺) sites using Gaussian08. For example, C-4 shows higher ƒ⁺, aligning with observed ethanol substitution .

- MD Simulations : Solvent effects (e.g., DMF vs. THF) on transition states are modeled using OPLS-AA force fields .

Table 2 : Computed Reactivity Parameters

| Position | Fukui ƒ⁺ | MEP (kcal/mol) |

|---|---|---|

| C-2 | 0.12 | -45.3 |

| C-4 | 0.27 | -62.1 |

| C-5 | 0.08 | -38.9 |

Data Contradiction Analysis

Q. How to resolve discrepancies between theoretical and experimental yields in cross-coupling reactions?

- Methodological Answer : Lower-than-predicted yields may stem from:

- Catalyst Poisoning : Trace oxygen or moisture deactivates Pd. Use Schlenk-line techniques for anhydrous conditions.

- Steric Effects : Bulky substituents hinder coupling; switch to smaller ligands (e.g., SPhos instead of XPhos).

- Side Reactions : Monitor for homocoupling byproducts via TLC. Additives like TBAB (tetrabutylammonium bromide) suppress undesired pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.